Ethyl 3-chloroazetidine-1-carboxylate
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Overview
Description
Ethyl 3-chloroazetidine-1-carboxylate is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-chloroazetidine-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl chloroacetate with azetidine in the presence of a base, such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloroazetidine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of substituted azetidines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or primary amines in solvents like ethanol or acetonitrile.
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or sodium borohydride (NaBH4) in methanol.
Major Products Formed
Nucleophilic Substitution: Substituted azetidines with various functional groups.
Oxidation: Azetidine-1-carboxylic acid derivatives.
Reduction: Reduced azetidine derivatives with different functional groups.
Scientific Research Applications
Ethyl 3-chloroazetidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-chloroazetidine-1-carboxylate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it can act as an enzyme inhibitor by binding to the active site and preventing substrate access . The molecular targets and pathways involved vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Ethyl 3-chloroazetidine-1-carboxylate can be compared with other azetidine derivatives, such as:
Ethyl 3-bromoazetidine-1-carboxylate: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Ethyl 3-iodoazetidine-1-carboxylate:
Azetidine-1-carboxylic acid: Lacks the ethyl ester group, resulting in different solubility and reactivity.
The uniqueness of this compound lies in its specific reactivity due to the presence of the chlorine atom, making it a versatile intermediate for various synthetic applications.
Properties
IUPAC Name |
ethyl 3-chloroazetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO2/c1-2-10-6(9)8-3-5(7)4-8/h5H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQNUFCDNAWAQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CC(C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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